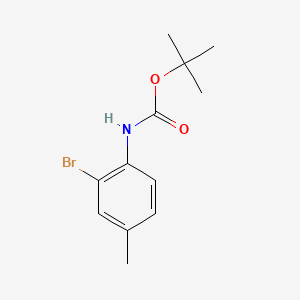

tert-butyl N-(2-bromo-4-methylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-butyl N-(2-bromo-4-methylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of 2-bromo-4-methylaniline with a tert-butoxycarbonyl (BOC) group. This protection is typically achieved by reacting 2-bromo-4-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(2-bromo-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an aniline derivative.

Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the aryl bromide with a boronic acid.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(2-bromo-4-methylphenyl)carbamate is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

Biology: In the synthesis of bioactive compounds for studying biological pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical agents.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-bromo-4-methylphenyl)carbamate involves its reactivity as an aryl bromide. The bromine atom can be activated by catalysts, allowing for substitution or coupling reactions. The BOC group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-methylaniline: Lacks the BOC protecting group, making it more reactive in certain conditions.

4-Bromo-2-methylaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness

tert-butyl N-(2-bromo-4-methylphenyl)carbamate’s uniqueness lies in its BOC protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in complex organic syntheses .

Biologische Aktivität

tert-butyl N-(2-bromo-4-methylphenyl)carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a brominated aromatic moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN1O2. The presence of the bromine atom on the aromatic ring enhances the compound's reactivity, while the tert-butyl group provides steric hindrance that can affect binding interactions with biological molecules.

The mechanism by which this compound exerts its biological effects primarily involves its reactivity as an aryl bromide. The bromine atom can be activated in the presence of catalysts, facilitating substitution or coupling reactions. Additionally, the carbamate group can participate in hydrogen bonding, influencing interactions with enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound may inhibit several key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmitter regulation. Inhibition studies suggest that this compound may exhibit moderate inhibitory effects on AChE, similar to other carbamate derivatives .

- β-secretase 1 : Inhibition of this enzyme is significant for Alzheimer's disease research, as it plays a role in amyloid-beta production. Preliminary findings suggest that this compound may impact this pathway.

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. For instance, it may increase levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, indicating a possible role in inflammatory responses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (4-bromophenyl)carbamate | C12H14BrN1O2 | Lacks methyl substitution; different biological profile |

| 4-Bromo-3-methylphenyl N-methylcarbamate | C11H12BrN1O2 | Contains additional methyl groups; varied activity |

| Tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate | C13H16BrN2O2 | Different substitution pattern affecting reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of related carbamates, providing context for the potential applications of this compound:

- Inhibition Studies : A study evaluated various carbamates' inhibitory effects on AChE and butyrylcholinesterase (BChE), finding that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine . This suggests that this compound could be optimized for similar applications.

- Molecular Docking : Computational studies have indicated that carbamates can act as non-covalent inhibitors at peripheral anionic sites on cholinesterases, highlighting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromo-4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCPXFWJWZNKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.